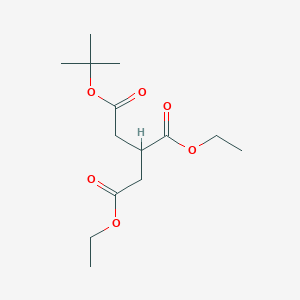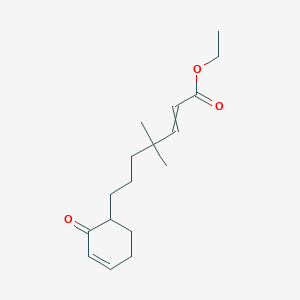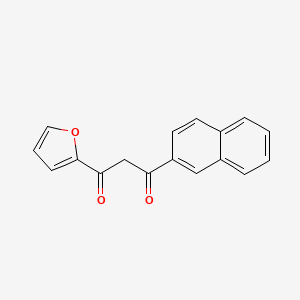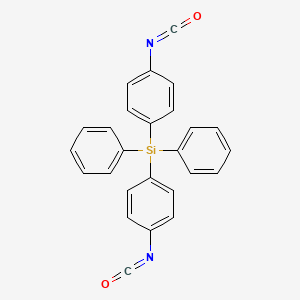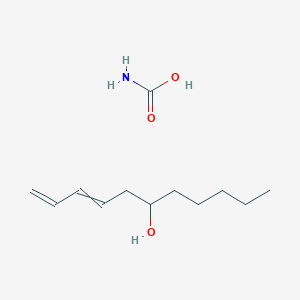![molecular formula C11H13F3N2O2 B14383315 N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea CAS No. 89983-99-3](/img/structure/B14383315.png)
N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea is a chemical compound characterized by the presence of a trifluoromethyl group and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea typically involves the reaction of 2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)aniline with an isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, potassium tert-butoxide in DMSO.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted urea derivatives.
Applications De Recherche Scientifique
N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Mécanisme D'action
The mechanism of action of N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting key biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[(Propan-2-yl)oxy]-5-(difluoromethyl)phenyl}urea
- N-{2-[(Propan-2-yl)oxy]-5-(methyl)phenyl}urea
- N-{2-[(Propan-2-yl)oxy]-5-(chloromethyl)phenyl}urea
Uniqueness
N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
89983-99-3 |
|---|---|
Formule moléculaire |
C11H13F3N2O2 |
Poids moléculaire |
262.23 g/mol |
Nom IUPAC |
[2-propan-2-yloxy-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C11H13F3N2O2/c1-6(2)18-9-4-3-7(11(12,13)14)5-8(9)16-10(15)17/h3-6H,1-2H3,(H3,15,16,17) |
Clé InChI |
GWBBBGXWHJMBGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)
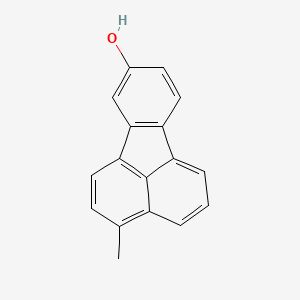
![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)
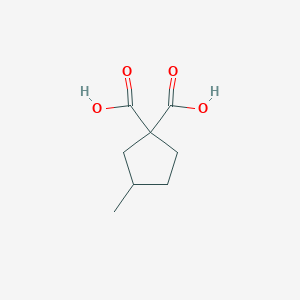
![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
